molecular formula C25H41FN2O6 B1215929 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine CAS No. 96733-83-4

5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine

Número de catálogo: B1215929
Número CAS: 96733-83-4
Peso molecular: 484.6 g/mol
Clave InChI: VTUOZQGSLBRCTJ-BHDDXSALSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C25H41FN2O6 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine with high purity, and what methodologies address these?

  • Answer : Key challenges include achieving regioselective palmitoylation at the 5'-OH position and minimizing side reactions. Methodologies involve:

  • Protecting group strategies : Use temporary protecting groups (e.g., dimethoxytrityl) to isolate the 5'-OH for selective acylation .
  • Enzymatic acylation : Lipase-mediated esterification to improve specificity .
  • Purification : High-performance liquid chromatography (HPLC) with UV detection at 260 nm to isolate the target compound .
  • Characterization : Nuclear magnetic resonance (NMR) to confirm regiochemistry and mass spectrometry (MS) for molecular weight validation .

Q. How does this compound inhibit thymidylate synthase (TS), and what experimental assays validate this mechanism?

  • Answer : The compound acts as a prodrug, where intracellular esterases cleave the palmitoyl group to release 5-fluoro-2'-deoxyuridine (FdUrd), which is phosphorylated to 5-fluoro-2'-deoxyuridylate (FdUMP). FdUMP binds TS irreversibly, blocking dTMP synthesis. Validation methods include:

  • Enzyme activity assays : Measure TS activity via spectrophotometric detection of dTMP reduction using a coupled assay with dihydrofolate reductase .
  • Radiometric assays : Track 3^3H-labeled dUMP conversion to dTMP in cell lysates .
  • Competitive binding studies : Use 14^{14}C-FdUMP to quantify TS inhibition kinetics .

Advanced Research Questions

Q. What strategies improve the tumor-specific delivery of this compound while minimizing systemic toxicity?

  • Answer : Targeted delivery systems enhance specificity:

  • Erythrocyte encapsulation : Load the compound into resealed erythrocytes via hypotonic hemolysis; these cells release FdUrd in the liver, targeting metastases .
  • Aptamer-drug conjugates : Incorporate the compound into aptamers targeting cell surface receptors (e.g., IL-6R). Intracellular nuclease degradation releases FdUrd locally .
  • Evaluation : In vivo biodistribution studies using 18^{18}F-labeled analogs and PET imaging to track tumor uptake .

Q. How do contradictory findings regarding intracellular stability of this compound metabolites arise, and how can they be resolved?

  • Answer : Discrepancies stem from variability in phosphatase/esterase activity across cell lines or experimental conditions. Resolution strategies:

  • Metabolic profiling : Use LC-MS/MS to quantify FdUrd/FdUMP levels in different cell models .
  • pH modulation : Lower intracellular pH (e.g., 7.4 vs. 8.2) accelerates FdUMP dephosphorylation .
  • Co-encapsulation with ATP : ATP competitively inhibits pyrimidine 5'-nucleotidase, stabilizing FdUMP in erythrocytes .

Q. What enzymatic pathways are critical for converting this compound into its active form, and how can their kinetics be modeled?

  • Answer : Two-step activation:

Esterase cleavage : Removal of the palmitoyl group by carboxylesterases.

Phosphorylation : Conversion of FdUrd to FdUMP by thymidine kinase.

  • Kinetic modeling : Use Michaelis-Menten parameters (KmK_m, VmaxV_{max}) for purified enzymes. For example, human erythrocyte pyrimidine 5'-nucleotidase has Km=7.7±1.2mMK_m = 7.7 \pm 1.2 \, \text{mM} for FdUMP .
  • Inhibition studies : ATP and GTP reduce FdUMP dephosphorylation rates, indicating competitive inhibition .

Q. How can researchers optimize the stability of this compound in aqueous formulations for in vivo studies?

  • Answer : Stability challenges include hydrolysis and enzymatic degradation. Solutions:

  • Lipid-based nanoformulations : Encapsulate in liposomes or micelles to shield the ester bond .
  • Lyophilization : Store the compound as a lyophilized powder and reconstitute in PBS immediately before use .
  • Accelerated stability testing : Use HPLC to monitor degradation products under varying pH (4–9) and temperature (4–37°C) conditions .

Q. Methodological Considerations for Data Analysis

Q. What techniques are recommended to resolve discrepancies in cellular uptake data for this compound?

  • Answer : Conflicting uptake data may arise from differences in cell membrane permeability or efflux pumps. Techniques include:

  • Flow cytometry with fluorescent analogs : Use BODIPY-labeled derivatives to quantify uptake in real time .
  • Inhibitor studies : Co-treat with efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to assess transporter involvement .
  • Mass spectrometry imaging (MSI) : Spatially resolve drug distribution in tumor sections .

Propiedades

Número CAS

96733-83-4

Fórmula molecular

C25H41FN2O6

Peso molecular

484.6 g/mol

Nombre IUPAC

[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C25H41FN2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30)33-18-21-20(29)16-22(34-21)28-17-19(26)24(31)27-25(28)32/h17,20-22,29H,2-16,18H2,1H3,(H,27,31,32)/t20-,21+,22+/m0/s1

Clave InChI

VTUOZQGSLBRCTJ-BHDDXSALSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O

SMILES isomérico

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)O

SMILES canónico

CCCCCCCCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O

Key on ui other cas no.

96733-83-4

Sinónimos

5'-O-palmitoyl-5-fluoro-2'-deoxyuridine
5-palmitoyl-FUDR

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.